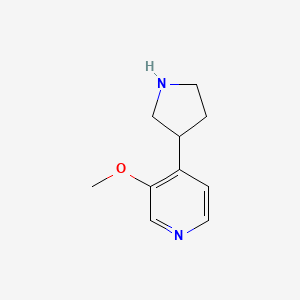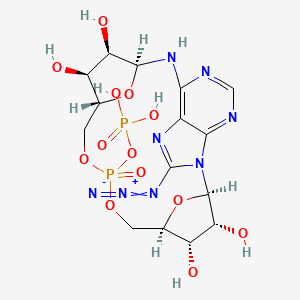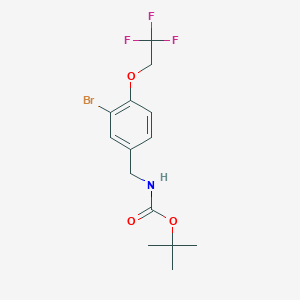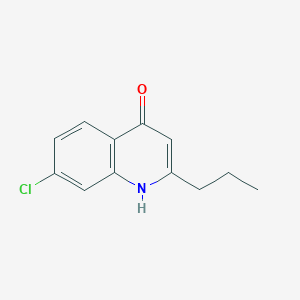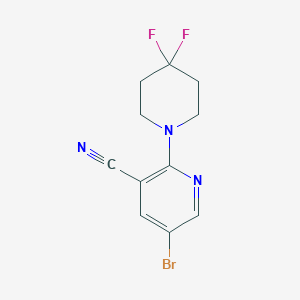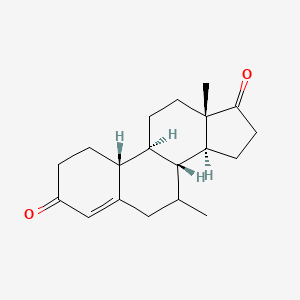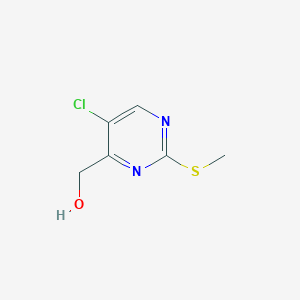
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylthio)pyrimidine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)carboxylic acid.
Reduction: Formation of 2-(methylthio)pyrimidin-4-yl)methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The chloro and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with different positioning of the chloro and hydroxymethyl groups.
2-(Methylthio)pyrimidine: Lacks the chloro and hydroxymethyl groups.
5-Chloro-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.
Uniqueness
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Formule moléculaire |
C6H7ClN2OS |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3 |
Clé InChI |
TZEXYQJZJWZABN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


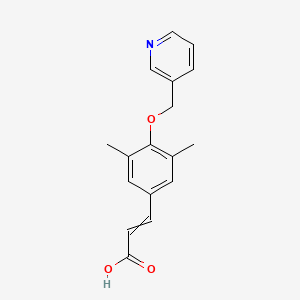

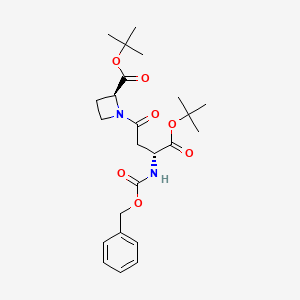
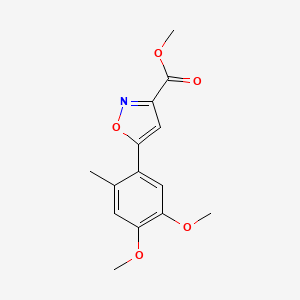
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
